molecular formula C16H18O7 B1248620 Luisol A CAS No. 225110-59-8

Luisol A

Cat. No.: B1248620
CAS No.: 225110-59-8
M. Wt: 322.31 g/mol
InChI Key: YAYLZJMYAWCSFK-MAHXAKIKSA-N
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Description

Luisol A is an aromatic tetraol and anthraquinone antibiotic analog. It is a significant metabolite produced by an estuarine marine actinomycete from the genus Streptomyces . This compound has shown potential biological activities, making it a subject of interest in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Luisol A plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these enzymes, thereby modulating their activity . Additionally, this compound’s interaction with proteins involved in cell signaling pathways suggests its potential role in regulating cellular responses to environmental stressors .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to induce weak cytotoxic effects in tumor cell lines, suggesting its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . Furthermore, this compound’s impact on cellular detoxification processes highlights its role in maintaining cellular homeostasis under stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to enzymes involved in oxidative stress responses, leading to their activation or inhibition . This interaction results in changes in gene expression, particularly those genes involved in cellular detoxification and stress responses . Additionally, this compound’s ability to form hydrogen bonds with proteins suggests its role in stabilizing or destabilizing protein structures, thereby influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, leading to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range induces optimal therapeutic effects without causing adverse reactions . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and cellular detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in metabolizing xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity, as it ensures that this compound reaches its target sites within the cell .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects . The compound’s presence in specific subcellular regions also influences its stability and activity, contributing to its overall biological function .

Scientific Research Applications

Luisol A has several scientific research applications:

Comparison with Similar Compounds

  • Granaticin
  • MM44785
  • Nanaomycin E
  • Kalafungin

Properties

IUPAC Name

(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYLZJMYAWCSFK-MAHXAKIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100859
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225110-59-8
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225110-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luisol A
Reactant of Route 2
Luisol A
Reactant of Route 3
Luisol A
Reactant of Route 4
Luisol A
Reactant of Route 5
Luisol A
Reactant of Route 6
Luisol A

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